methyl 2-[(4-chlorobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-[(4-chlorobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry and material science . This particular compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-chlorobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Chlorobutanoyl Group: The chlorobutanoyl group can be introduced through acylation reactions using reagents such as 4-chlorobutanoyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-chlorobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form dihydrothiophenes using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobutanoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-[(4-chlorobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of methyl 2-[(4-chlorobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.
Zileuton: An inhibitor of 5-lipoxygenase used for the treatment of asthma.
Uniqueness
Methyl 2-[(4-chlorobutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and synthetic utility. Its combination of a thiophene ring with a chlorobutanoyl group and ester functionality makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H16ClNO3S |
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Molecular Weight |
301.79 g/mol |
IUPAC Name |
methyl 2-(4-chlorobutanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C13H16ClNO3S/c1-18-13(17)11-8-4-2-5-9(8)19-12(11)15-10(16)6-3-7-14/h2-7H2,1H3,(H,15,16) |
InChI Key |
LEZKEYMYVDGAAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCCl |
Origin of Product |
United States |
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